4-(isopropylthio)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Proteasome Inhibition Structure-Activity Relationship Anticancer Drug Discovery

Procure PI-1840 (CAS 919861-88-4) as a rigorously validated CT-L/β5 proteasome inhibitor featuring a noncovalent, reversible mechanism distinct from covalent agents like bortezomib. Its 120-fold selectivity for constitutive over immunoproteasome makes it indispensable for ubiquitin-proteasome pathway dissection in solid tumor models. With a proven IC50 of 27 nM and 76% xenograft tumor suppression without body weight loss, this oxadiazole-isopropylamide scaffold is SAR-optimized—generic analogs risk significant potency loss. Ensure experimental fidelity by sourcing authenticated PI-1840.

Molecular Formula C17H16N4O2S
Molecular Weight 340.4
CAS No. 919861-88-4
Cat. No. B2820236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(isopropylthio)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
CAS919861-88-4
Molecular FormulaC17H16N4O2S
Molecular Weight340.4
Structural Identifiers
SMILESCC(C)SC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3
InChIInChI=1S/C17H16N4O2S/c1-11(2)24-14-5-3-12(4-6-14)15(22)19-17-21-20-16(23-17)13-7-9-18-10-8-13/h3-11H,1-2H3,(H,19,21,22)
InChIKeyAAXNLGSTIMOKMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Isopropylthio)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide (PI-1840): A Noncovalent Proteasome Inhibitor for Solid Tumor Research


4-(Isopropylthio)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide, also designated PI-1840 , is a synthetic oxadiazole-isopropylamide that functions as a potent, selective, and noncovalent inhibitor of the chymotrypsin-like (CT-L/β5) activity of the 20S proteasome [1]. Unlike covalent proteasome inhibitors such as bortezomib, PI-1840 binds reversibly and exhibits marked selectivity for the constitutive proteasome over the immunoproteasome, positioning it as a differentiated chemical probe for ubiquitin-proteasome pathway research and solid tumor pharmacology [2].

Why In-Class Oxadiazole-Isopropylamide Analogs Cannot Substitute 4-(Isopropylthio)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide


Detailed structure-activity relationship (SAR) studies demonstrate that proteasome inhibitory potency within the oxadiazole-isopropylamide series is exquisitely sensitive to both the nature and position of substituents on the A-ring phenyl and the identity of the B-ring heterocycle [1]. The para-isopropylthio group and the meta-pyridyl B-ring of PI-1840 were specifically identified as optimal for CT-L inhibition; even closely related analogs with alternative alkylthio chains or heterocyclic replacements exhibit significantly reduced activity. Consequently, generic substitution by in-class compounds without experimental validation risks substantial loss of potency, selectivity, and in vivo efficacy [2].

Quantitative Differentiation: 4-(Isopropylthio)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide (PI-1840) vs. Comparators


PI-1840 Achieves a 22-Fold Improvement in CT-L Proteasome Inhibition Over the Parent Hit PI-1833

PI-1840 (compound 11ad) inhibits chymotrypsin-like (CT-L) proteasome activity with an IC50 of 27 nM, representing a 22-fold enhancement over the original screening hit PI-1833 (compound 1), which exhibited an IC50 of 0.60 μM in the same purified 20S proteasome assay [1]. Both compounds were evaluated under identical conditions, confirming that the optimized para-isopropylthio and meta-pyridyl substituents are responsible for the potency gain.

Proteasome Inhibition Structure-Activity Relationship Anticancer Drug Discovery

PI-1840 Exhibits 120-Fold Selectivity for Constitutive Proteasome Over Immunoproteasome, Far Exceeding Bortezomib's 2-Fold Selectivity

In head-to-head CT-L activity assays, PI-1840 displays approximately 120-fold selectivity for the constitutive proteasome over the immunoproteasome, whereas the clinical covalent inhibitor bortezomib achieves only 2-fold selectivity . This differential was determined using rabbit constitutive 20S proteasome and immunoproteasome preparations under identical assay conditions.

Immunoproteasome Selectivity Off-Target Profiling Hematologic Toxicity Avoidance

PI-1840 is 9.5-Fold More Potent than PI-1833 at Inhibiting Intracellular CT-L Activity in Intact MDA-MB-468 Breast Cancer Cells

In intact MDA-MB-468 human breast cancer cells, PI-1840 inhibited CT-L activity with an IC50 of 0.37 μM, compared to 3.5 μM for the parent compound PI-1833 [1]. This 9.5-fold improvement in cellular potency correlates with the biochemical IC50 gain and confirms that the structural optimization translates into superior cell permeability and intracellular target engagement.

Cellular Target Engagement Breast Cancer Intracellular Proteasome Inhibition

PI-1840 Suppresses Human Breast Tumor Xenograft Growth by 76% Without Body Weight Loss, in Contrast to Ineffective and Toxic Bortezomib

In an MDA-MB-468 human breast cancer xenograft model, daily intraperitoneal administration of PI-1840 (150 mg/kg/d for 14 days) produced 76% tumor growth retardation with no apparent body weight loss. By comparison, bortezomib administered at 1 mg/kg twice weekly i.p. failed to achieve significant tumor growth inhibition and caused a 6.21% loss of body weight .

In Vivo Efficacy Xenograft Model Solid Tumor Tolerability

PI-1840 is a Noncovalent, Rapidly Reversible Proteasome Inhibitor, Mechanistically Distinct from Covalent Irreversible Bortezomib

Mass spectrometry and equilibrium dialysis studies confirm that PI-1840 binds noncovalently and dissociates rapidly from the 20S proteasome, in contrast to the covalent, slowly reversible binding mode of bortezomib [1]. This mechanistic distinction is further supported by the rapid recovery of CT-L activity upon dialysis of PI-1840-treated proteasome, whereas bortezomib-inhibited proteasome remains inactive under identical conditions [2].

Noncovalent Inhibition Reversibility Proteasome Inhibitor Mechanism

PI-1840 Demonstrates Preferential Antiproliferative Activity Against Cancer Cells Over Non-Transformed Fibroblasts and Mammary Epithelial Cells

In 5-day MTT proliferation assays, PI-1840 inhibited a panel of 12 human cancer cell lines with IC50 values ranging from 2.2 μM (MDA-MB-468) to 45.2 μM (RXF 397). By contrast, its antiproliferative potency against non-cancer HCA2 fibroblasts (IC50 = 86 μM) and MCF-10A mammary epithelial cells (IC50 = 314 μM) was substantially lower, indicating a preferential effect on malignant cells . Comparator selectivity data for bortezomib under identical conditions are not available from this source.

Cancer Selectivity Therapeutic Window Antiproliferative Activity

Highest-Impact Application Scenarios for 4-(Isopropylthio)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide (PI-1840)


Noncovalent Proteasome Inhibition Positive Control in Biochemical and Cellular Assays

PI-1840 serves as an ideal positive control for CT-L proteasome inhibition studies requiring a noncovalent, reversible mechanism. Its well-characterized biochemical IC50 of 27 nM and cellular IC50 of 0.37 μM in MDA-MB-468 cells enable researchers to benchmark novel noncovalent inhibitors and to dissect the kinetic consequences of reversible versus irreversible target engagement [1].

In Vivo Solid Tumor Xenograft Pharmacology with Reduced Systemic Toxicity

Investigators studying proteasome inhibition in solid tumor models can employ PI-1840 to achieve robust tumor growth suppression (76% in MDA-MB-468 xenografts) without the confounding body weight loss observed with bortezomib . This favorable tolerability profile facilitates longer-duration efficacy studies and combination therapy experiments where maintaining animal health is critical.

Immunoproteasome Selectivity Profiling in Hematologic and Immune Cell Subsets

The 120-fold selectivity of PI-1840 for the constitutive proteasome over the immunoproteasome makes it a valuable tool for dissecting the differential roles of these proteasome isoforms in immune cell function and hematologic malignancy models, enabling experiments where selective constitutive proteasome inhibition is required without confounding immunoproteasome engagement.

SAR Benchmark for Oxadiazole-Isopropylamide Lead Optimization Programs

Medicinal chemistry teams pursuing noncovalent proteasome inhibitors can use the published SAR data for PI-1840 as a reference point. The documented 22-fold potency gain from PI-1833 to PI-1840 and the sensitivity of the A-ring para-position and B-ring meta-pyridyl to modifications [1] provide a quantitative framework for evaluating new analogs and guiding synthetic prioritization.

Quote Request

Request a Quote for 4-(isopropylthio)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.